[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride
Overview
Description
[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C12H17ClFN2O. It is known for its unique structure, which includes a fluorine atom, a pyrrolidine ring, and an ethoxy group attached to a phenylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorinated phenylamine derivative reacts with a pyrrolidine-ethoxy compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are stringent to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products of these reactions are often hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like DMF or acetonitrile, elevated temperatures
Major Products:
- Hydroxylated derivatives (oxidation)
- Amine derivatives (reduction)
- Substituted phenylamine derivatives (substitution) .
Scientific Research Applications
Chemistry: In chemistry, [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different proteins and enzymes .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for the treatment of various diseases due to its ability to modulate biological pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound can modulate various signaling pathways by interacting with enzymes and receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
- [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine
- [3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine
- [3-Bromo-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine
Comparison: Compared to its analogs, [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate in drug development .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-fluoro-4-(2-pyrrolidin-1-ylethoxy)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.ClH/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15;/h3-4,9H,1-2,5-8,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMVBTKBFZWNDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-18-5 | |
Record name | Benzenamine, 3-fluoro-4-[2-(1-pyrrolidinyl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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